PF-06928215

Overview

Description

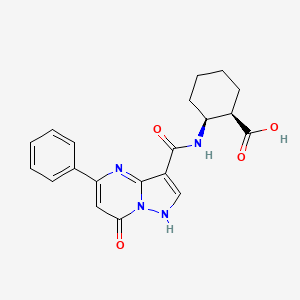

PF-06928215 is a high-affinity, substrate-competitive inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme critical in the innate immune response to cytosolic DNA. Discovered via a fluorescence polarization assay, it binds to the catalytic site of cGAS with a dissociation constant ($Kd$) of 200 nM and exhibits an inhibitory concentration ($IC{50}$) of 4.9 μM in biochemical assays . Structurally, it features a pyrazolopyrimidine core with a carboxylic acid group, enabling interactions with residues Lys362 and Arg376 in the cGAS active site. These interactions mimic the binding of the linear intermediate during cGAMP synthesis, as revealed by X-ray crystallography .

Despite its biochemical potency, this compound lacks cellular activity in suppressing dsDNA-induced IFN-β expression, likely due to poor membrane permeability and competition with high intracellular ATP/GTP concentrations (~1 mM ATP and 0.3 mM GTP in assays) .

Preparation Methods

The synthesis of PF-06928215 involves multiple steps, starting from a low affinity fragment hit. The development process includes the optimization of the fragment to achieve high affinity binding to the cGAS active site. The synthetic routes and reaction conditions are detailed in the supporting biochemical and structural data . Industrial production methods for this compound are not explicitly mentioned in the available literature, but the compound’s synthesis likely involves standard organic synthesis techniques, including purification by protein A/G chromatography followed by size-exclusion chromatography .

Chemical Reactions Analysis

PF-06928215 undergoes various chemical reactions, including binding to the cGAS active site. The compound’s high affinity binding is characterized by a dissociation constant (K_D) of 200 nM . The major reactions involve the interaction with cGAS, leading to the inhibition of cGAMP synthesis. Common reagents and conditions used in these reactions include Cy5-labelled cGAMP and a high affinity monoclonal antibody that specifically recognizes cGAMP . The major product formed from these reactions is the inhibition of cGAS activity, which prevents the downstream activation of the STING pathway .

Scientific Research Applications

PF-06928215 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a tool to study the inhibition of cGAS and its effects on the synthesis of cGAMP . In biology, this compound is employed to investigate the role of cGAS in the innate immune response and its involvement in autoimmune diseases such as systemic lupus erythematosus . In medicine, the compound has potential therapeutic applications for treating autoinflammatory diseases by inhibiting the cGAS-STING pathway . Industrial applications of this compound include its use in high throughput assays for the identification and optimization of next-generation cGAS inhibitors .

Mechanism of Action

PF-06928215 exerts its effects by binding to the active site of cGAS, thereby inhibiting its activity. The compound’s high affinity binding to cGAS prevents the synthesis of cGAMP from ATP and GTP . This inhibition blocks the activation of the STING pathway, which is responsible for the production of type I interferons and pro-inflammatory cytokines . The molecular targets of this compound include the cGAS protein and the downstream STING pathway .

Comparison with Similar Compounds

Key Properties of PF-06928215

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | $C{20}H{20}N4O4$ | |

| Molecular Weight | 380.40 g/mol | |

| $IC_{50}$ (cGAS) | 4.9 μM | |

| $K_d$ (cGAS binding) | 200 nM | |

| Solubility | 2 mg/mL in DMSO |

Comparison with Similar cGAS Inhibitors

PF Series Derivatives (S2, S3)

Derivatives of this compound, such as compounds S2 and S3 , were identified through virtual screening and structural optimization. Both bind to the cGAS catalytic domain but exhibit distinct potencies:

- S2 : $IC_{50} = 13.1 \pm 0.09\ \mu M$

- S3 : $IC_{50} = 4.9 \pm 0.26\ \mu M$

Like this compound, these compounds lack cellular activity, highlighting a shared limitation of the PF series in penetrating cell membranes or competing with nucleotides .

RU.521

RU.521 is a chlorinated compound that reduces cGAS affinity for ATP/GTP, thereby inhibiting cGAMP synthesis. Unlike this compound, it demonstrates partial cellular efficacy by lowering IFN-β1 expression in mouse macrophages. However, its exact $IC_{50}$ and binding kinetics remain less characterized .

Antimalarial Drugs (Chloroquine, Hydroxychloroquine)

Chloroquine (CQ) and hydroxychloroquine (HCQ) inhibit cGAS via DNA intercalation or active-site binding. In vivo studies show HCQ (25 mg/kg/day) reduces cGAMP production in TREX1-deficient mice, outperforming this compound in therapeutic models of autoimmune myocarditis .

Suramin

Suramin, a polypharmacologic agent, inhibits cGAS with high affinity but through a non-competitive mechanism. It has broader clinical applications but lacks specificity compared to this compound .

G150, CU32, and CU76

These novel inhibitors exhibit both high in vitro binding and cellular activity. For example, CU76 suppresses cGAS in macrophages with an $IC_{50}$ of 1.38 μM, addressing a key limitation of this compound .

Comparative Data Table

Structural and Mechanistic Insights

This compound uniquely mimics the linear 2'-5' phosphodiester intermediate of cGAMP, engaging Lys362 and a hydrophobic pocket near Tyr436 . This mechanism contrasts with RU.521, which alters nucleotide binding, and HCQ, which intercalates DNA. The PF series’ carboxylic acid group contributes to high polarity, explaining its poor cellular uptake compared to lipophilic inhibitors like CU76 .

Biological Activity

PF-06928215 is a small molecule inhibitor specifically designed to target the cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in the innate immune response. This compound has garnered attention for its potential therapeutic applications in treating autoimmune diseases and other inflammatory conditions linked to aberrant cGAS activity.

cGAS is responsible for detecting cytosolic DNA and catalyzing the production of 2',3'-cGAMP, a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Inhibition of cGAS by this compound can therefore modulate this pathway, potentially alleviating excessive immune responses associated with various diseases.

Inhibition Studies

Research indicates that this compound exhibits high affinity for cGAS, with an IC50 value reported around 5 µM to 12 µM depending on assay conditions. In vitro studies demonstrate that this compound effectively reduces cGAMP production, thereby diminishing the activation of downstream signaling pathways associated with inflammation and autoimmunity .

Table 1: Comparison of IC50 Values for this compound

| Study Reference | IC50 Value (µM) | Assay Type |

|---|---|---|

| Hall et al. | 5 | Fluorescence Polarization Assay |

| Zhao et al. | 12 | FRET-based Assay |

| Zhao et al. | 13.1 | Catalytic Domain Assay |

Efficacy in Disease Models

This compound has been evaluated in several preclinical models to assess its biological activity:

- Autoimmune Diseases : In models of lupus and other autoimmune conditions, this compound demonstrated a reduction in disease severity, correlating with decreased levels of type I interferons and inflammatory cytokines.

- Sterile Inflammation : Studies have shown that this compound can mitigate sterile inflammatory responses triggered by damaged cells or tissues, suggesting its potential use in conditions like myocardial infarction and aortic aneurysms .

Case Studies

- Lupus Model : In a murine model of systemic lupus erythematosus (SLE), treatment with this compound resulted in significant reductions in autoantibody production and improved kidney function, highlighting its therapeutic potential in managing autoimmune disorders.

- Cardiac Injury : Following ischemic injury, administration of this compound led to reduced myocardial inflammation and improved cardiac function, suggesting a protective role against cardiac damage mediated by excessive cGAS-STING signaling .

Research Findings

Recent studies have expanded our understanding of this compound's mechanism and its potential applications:

- Binding Affinity : The compound binds efficiently to the cGAS enzyme, inhibiting its activity through competitive mechanisms.

- Therapeutic Potential : The modulation of the cGAS-STING pathway by this compound presents opportunities for therapeutic intervention not only in autoimmune diseases but also in cancer immunotherapy by rebalancing immune responses .

Future Directions

Ongoing research aims to refine the pharmacokinetics and bioavailability of this compound while exploring combination therapies that could enhance its efficacy against various inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of PF-06928215 as a cGAS inhibitor?

this compound acts as a competitive inhibitor of cGAS by binding to its catalytic site, mimicking the interaction of cGAS with the linear intermediate of 2′,3′-cGAMP during catalysis. Biochemical assays demonstrate a dissociation constant (Kd) of 200 nM and an IC50 of 4.9 µM in vitro, indicating high affinity for the enzyme . Structural analyses reveal critical interactions with residues Lys362, Arg376, and Tyr436, which stabilize binding .

Q. What experimental methods are recommended to assess this compound's inhibitory activity in vitro?

Key methodologies include:

- Fluorescence polarization assays to measure inhibition of cGAS enzymatic activity under varying ATP/GTP concentrations .

- MALDI-TOF mass spectrometry for high-throughput screening of cGAS activity in the presence of this compound .

- Kinetic binding assays (e.g., surface plasmon resonance) to quantify on/off rates and affinity . These approaches should be validated using controls such as cGAS knockout cellular models to confirm target specificity .

Q. How can researchers ensure reproducibility in this compound experiments?

- Standardize nucleotide concentrations (e.g., 1 mM ATP, 0.3 mM GTP) to mirror physiological conditions .

- Use consistent dsDNA stimuli (e.g., 45 bp interferon-stimulated DNA) to activate cGAS .

- Report cell permeability limitations by including membrane-permeabilized cell controls .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's biochemical potency and lack of cellular activity?

The compound’s inefficacy in cellular assays (e.g., failure to inhibit IFN-β production) may stem from:

- High intracellular ATP/GTP levels outcompeting this compound at the catalytic site .

- Limited cell permeability , as evidenced by its inactivity in intact cells but efficacy in lysate-based assays . Methodological solutions include:

- Using ATP-depleted cell models or pharmacological inhibitors of nucleotide synthesis.

- Employing prodrug strategies or liposomal delivery to enhance cellular uptake .

Q. What structural modifications could enhance this compound's cellular permeability while maintaining cGAS affinity?

Rational design should focus on:

- Reducing polarity by modifying hydrophilic groups (e.g., hydroxyl or carboxyl moieties) to improve membrane penetration.

- Introducing targeted delivery systems (e.g., nanoparticle encapsulation) to bypass cytoplasmic nucleotide competition . Molecular dynamics simulations of this compound-cGAS complexes (Figure C in ) can guide residue-specific modifications without disrupting key interactions.

Q. How does this compound's binding kinetics compare to other cGAS inhibitors?

this compound exhibits faster association rates compared to non-competitive inhibitors like RU.521 but shows reversible binding due to its substrate-competitive nature. Kinetic parameters (e.g., kon = 1.5 × 10⁵ M⁻¹s⁻¹, koff = 0.03 s⁻¹) derived from surface plasmon resonance highlight its transient but high-affinity engagement . Contrast this with covalent inhibitors, which exhibit irreversible binding but lower selectivity.

Q. Methodological Considerations

Q. What controls are essential when validating this compound's specificity for cGAS?

- Counter-screens against related enzymes (e.g., OAS1, STING) to rule off-target effects .

- Cellular models with cGAS knockout or siRNA-mediated knockdown to confirm on-target activity .

- Isothermal titration calorimetry (ITC) to validate binding thermodynamics in the presence of competing nucleotides .

Q. How should researchers optimize assay conditions for this compound in heterogeneous cellular environments?

- Titrate ATP/GTP concentrations to reflect pathophysiological states (e.g., inflammation vs. homeostasis) .

- Use dual-reporter systems (e.g., IFN-β luciferase + cytotoxicity assays) to distinguish cGAS-specific effects from general toxicity .

Q. Data Interpretation and Conflict Resolution

Q. How can conflicting results between biochemical and cellular assays be systematically analyzed?

- Apply Hill coefficient analysis to assess cooperative binding under varying nucleotide conditions .

- Perform compartment-specific activity profiling (e.g., cytoplasmic vs. nuclear cGAS) using subcellular fractionation .

- Cross-validate findings with orthogonal techniques (e.g., CRISPR-mediated cGAS activation) .

Q. What computational tools are suitable for modeling this compound-cGAS interactions?

Properties

IUPAC Name |

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.